2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
説明
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide side chain. Its core structure includes a bicyclic thienopyrimidine ring substituted with a 2,4-dimethylphenyl group at position 3 and an oxygen atom at position 2. The sulfanyl (-S-) group bridges the thienopyrimidine core to an acetamide moiety, which is further substituted with an ethyl group and a 3-methylphenyl group.
特性
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-27(19-8-6-7-16(2)14-19)22(29)15-32-25-26-20-11-12-31-23(20)24(30)28(25)21-10-9-17(3)13-18(21)4/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYBMBILONCIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic molecule characterized by its thieno[3,2-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 449.59 g/mol. The structure includes various functional groups such as thienyl and acetamide, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.59 g/mol |
| IUPAC Name | 2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide |
Antimicrobial Activity
Research indicates that compounds featuring the thieno[3,2-d]pyrimidine scaffold often exhibit significant antimicrobial properties. For instance, studies on similar thienopyrimidine derivatives have shown promising results against various bacterial strains. In vitro assays have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to be effective against strains like Escherichia coli and Staphylococcus aureus, suggesting a potential for broad-spectrum antimicrobial activity .
- Mechanism of Action : It is hypothesized that the presence of the sulfanyl group enhances the interaction with bacterial enzymes or proteins, disrupting essential biological processes .
Anticancer Activity
The anticancer potential of thieno[3,2-d]pyrimidine derivatives has also been explored extensively:
- Cell Line Studies : Compounds similar to our target molecule have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). For example, certain derivatives exhibited IC50 values as low as 27.6 µM .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups in the aromatic rings has been correlated with enhanced cytotoxicity. This suggests that modifications to the compound's structure could lead to improved efficacy in targeting cancer cells .
Case Studies
- Study on Thieno[2,3-d]pyrimidine Derivatives : A series of derivatives were synthesized and tested for their ability to inhibit tumor cell growth. Among them, specific compounds demonstrated a strong correlation between structural features and biological activity .
- Antimicrobial Evaluation : A study involving several thieno[2,3-d]pyrimidine derivatives reported significant antibacterial activity against multiple strains with low toxicity profiles . These findings support the hypothesis that similar structural motifs in our compound may confer comparable biological activities.
科学的研究の応用
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it to create more complex molecules with desired properties .
- Reactivity Studies : It can undergo various chemical reactions such as oxidation and reduction, making it useful for studying reaction mechanisms and developing new synthetic routes .
Biology
- Biological Activity : Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanism of action against specific biological targets .
- Enzyme Interaction : The compound's structure suggests potential interactions with enzymes or receptors that could modulate biological pathways, contributing to its therapeutic potential .
Medicine
- Therapeutic Agent Development : Due to its biological activity, the compound is being explored as a lead compound for the development of new therapeutic agents. Its derivatives may offer improved efficacy against various diseases .
- Drug Design : The unique chemical features allow for modifications that can enhance drug-like properties, such as solubility and bioavailability .
Materials Science
- Novel Materials Development : The compound's structural characteristics make it suitable for developing materials with specific properties, such as conductivity or photostability. This is particularly relevant in the fields of electronics and photonics .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Anticancer Activity Study : A recent study evaluated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent .
- Synthesis of Complex Molecules : Researchers successfully used this compound as a precursor in synthesizing novel thienopyrimidine derivatives with enhanced biological activity. This illustrates its utility in generating compounds with tailored properties for specific applications .
類似化合物との比較
Comparison with Structural Analogs
Thienopyrimidinone-based sulfanyl acetamides exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of structurally related compounds:
Substituent Effects on the Thienopyrimidinone Core
- Target Compound: Core: Thieno[3,2-d]pyrimidin-4-one. Substituents: 2,4-Dimethylphenyl at position 3.
- Analog 1: 2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Core: Thieno[3,2-d]pyrimidin-4-one with a phenyl group at position 3. Substituents: 3-Trifluoromethylphenyl on the acetamide. Key Features: The electron-withdrawing CF₃ group increases binding affinity in enzyme assays (IC₅₀ ~0.8 µM in kinase inhibition studies) but reduces solubility (<10 µg/mL in PBS).
- Analog 2: N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Core: Thieno[3,2-d]pyrimidin-4-one with methyl and 4-methylphenyl groups. Substituents: Chloro and methyl groups on the phenyl ring. Key Features: Chlorine enhances halogen bonding in target interactions (ΔG = -9.2 kcal/mol in docking studies) but may increase hepatotoxicity risks.
Variations in the Acetamide Side Chain
Target Compound :
- Analog 3: 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Acetamide Substituents: 4-Nitrophenyl. Impact: The nitro group confers strong electron-withdrawing effects, improving oxidative stability but increasing cytotoxicity (CC₅₀ ~25 µM in HepG2 cells).
- Analog 4: 2-({3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide Acetamide Substituents: 4-Ethylphenyl. Impact: Extended alkyl chains enhance metabolic stability (t₁/₂ >6 hours in microsomal assays) but reduce solubility (logP ~5.1).
Physicochemical and Pharmacokinetic Properties
*logP estimated using ChemDraw.
Research Findings and Implications
- Synthetic Yields : Analogous compounds (e.g., ) are synthesized in moderate yields (57%), suggesting that the target compound’s synthesis may require optimization for scale-up .
- Bioactivity Trends: Electron-withdrawing groups (e.g., CF₃, NO₂) improve target binding but compromise solubility and safety. Bulky alkyl groups (e.g., ethylphenyl) enhance metabolic stability but limit bioavailability .
- Structural Insights: The thieno[3,2-d]pyrimidinone core shows better enzymatic inhibition than [2,3-d] isomers, likely due to improved π-π stacking .
準備方法
Cyclization with Formamide
Aminothiophene carboxylate derivatives undergo cyclization with formamide under reflux conditions to form the pyrimidinone ring. For instance, treatment of 2-amino-3-carboxyethoxythiophene (1a ) with excess formamide at 180°C for 6 hours yields thieno[3,2-d]pyrimidin-4(3H)-one (2a ) with 76–97% efficiency. Mild conditions (80°C, 2 hours) suffice for isomers like thieno[3,2-d]pyrimidin-4(3H)-one (4a ), achieving 60–65% yields.
Key Reaction Conditions:
-
Reactants : Aminothiophene carboxylate, formamide
-
Temperature : 80–180°C
-
Time : 2–6 hours
Functionalization at position 3 of the pyrimidinone core is achieved via Suzuki-Miyaura coupling, enabling the introduction of aryl groups under catalytic conditions.
Suzuki Coupling with 2,4-Dimethylphenylboronic Acid
A halogenated intermediate (e.g., 3-bromothieno[3,2-d]pyrimidin-4-one) reacts with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water mixture (4:1) at 100°C for 12 hours, the coupling proceeds with 70–85% yield.
Key Reaction Conditions:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane/water (4:1)
-
Temperature : 100°C
Thiolation at Position 2
Thiol groups are introduced via nucleophilic displacement of halogen atoms using thiourea or carbon disulfide.
Thiourea-Mediated Thiolation
Treatment of 2-chloro-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one with thiourea in ethanol under reflux for 4 hours replaces the chloride with a sulfhydryl (-SH) group. Yields range from 72–91%.
Key Reaction Conditions:
Formation of the Acetamide Side Chain
The acetamide moiety is introduced through a two-step process: (1) sulfide bond formation with chloroacetyl chloride and (2) amine substitution.
Sulfide Bond Formation
Reaction of the thiol intermediate with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C for 2 hours forms 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide sulfide. Yields exceed 80% under optimized conditions.
Amine Substitution
Displacement of the chloride with N-ethyl-N-(3-methylphenyl)amine occurs in the presence of K₂CO₃ (2 equiv) in acetonitrile at 60°C for 6 hours, yielding the final product with 65–75% efficiency.
Key Reaction Conditions:
-
Step 1 : Chloroacetyl chloride, DMF, 0–5°C, 2 hours
-
Step 2 : N-Ethyl-N-(3-methylphenyl)amine, K₂CO₃, acetonitrile, 60°C, 6 hours
-
Overall Yield : 52–60%
Optimization and Yield Analysis
Q & A
Q. What are the critical parameters for optimizing the synthesis of this thienopyrimidine derivative?
The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–100°C), solvent selection (e.g., ethanol, DMF), and catalysts (e.g., potassium carbonate). Key intermediates include the thieno[3,2-d]pyrimidin-2-yl core and sulfanyl-acetamide coupling. Reaction times (6–24 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) are critical for achieving >75% yield .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of the compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, while mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via HPLC with UV detection at 254 nm. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Analogous thienopyrimidines exhibit activity against kinases (e.g., EGFR, VEGFR) and enzymes like dihydrofolate reductase. The sulfanyl-acetamide moiety may facilitate hydrogen bonding with catalytic residues, while the dimethylphenyl group enhances hydrophobic interactions in target binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Systematic modifications to the N-ethyl-N-(3-methylphenyl)acetamide group can assess steric and electronic effects on binding. For example:
- Replace ethyl with bulkier alkyl chains to probe steric hindrance.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate π-π stacking. In vitro assays (IC₅₀ measurements) against kinase panels and molecular docking (AutoDock Vina) can prioritize derivatives .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). Solutions include:
- Solubility enhancement: Use co-solvents (e.g., PEG 400) or nanoformulations.
- Metabolic stability assays: Incubate with liver microsomes to identify vulnerable sites (e.g., acetamide hydrolysis).
- Prodrug strategies: Mask polar groups (e.g., esterify the sulfanyl moiety) .
Q. What computational methods are suitable for predicting off-target interactions?
Pharmacophore modeling (MOE, Schrödinger) identifies shared features with unrelated targets. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Machine learning models (e.g., DeepChem) trained on ChEMBL data predict toxicity profiles .
Q. How do structural modifications influence resistance mechanisms in target enzymes?
For kinase inhibitors, resistance often stems from mutations in the ATP-binding pocket (e.g., T790M in EGFR). Strategies include:
- Covalent inhibitors: Introduce acrylamide groups to form irreversible bonds with cysteine residues.
- Allosteric modulators: Design derivatives binding outside the catalytic site (e.g., MEK inhibitors) .
Methodological Considerations
Q. What protocols are recommended for resolving synthetic byproducts?
- Byproduct identification: LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks.
- Chromatographic purification: Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient).
- Mechanistic studies: Conduct control reactions with isotopic labeling (e.g., D₂O) to trace proton transfer pathways .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Monitor protein denaturation shifts after compound treatment.
- Fluorescence polarization: Track competitive displacement of fluorescent probes (e.g., FITC-labeled ATP).
- CRISPR knockouts: Compare activity in wild-type vs. target-deficient cell lines .
Q. What strategies mitigate cytotoxicity in non-target tissues?
- Tissue-specific delivery: Conjugate with ligands (e.g., folate for cancer cells).
- Dose optimization: Use PK/PD modeling (e.g., Phoenix WinNonlin) to establish therapeutic windows.
- Transcriptomic profiling: RNA-seq identifies off-target pathways for selective inhibition .
Comparative Analysis
Q. How does this compound compare to analogs with modified aryl substituents?
Q. What lessons can be drawn from failed preclinical studies of related compounds?
Common pitfalls include:
- Metabolic clearance: Thienopyrimidines with methyl groups are susceptible to CYP3A4 oxidation.
- hERG inhibition: Bulky substituents (e.g., 4-methylphenyl) increase cardiac toxicity risks.
- Solubility limits: LogP >5 correlates with poor absorption (e.g., derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
